molecular formula C9H19NO2 B3142388 Piperidine-1,4-diethanol CAS No. 50325-75-2

Piperidine-1,4-diethanol

Cat. No.: B3142388
CAS No.: 50325-75-2
M. Wt: 173.25 g/mol
InChI Key: FYUUJRJXBDQPCJ-UHFFFAOYSA-N
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Description

Piperidine-1,4-diethanol, also known as 2-[4-(2-Hydroxyethyl)piperidin-1-yl]ethanol, is an organic compound with the molecular formula C9H19NO2. This compound features a piperidine ring substituted with two ethanol groups at the 1 and 4 positions. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-1,4-diethanol can be synthesized through several methods. One common approach involves the reaction of piperidine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production. The compound is then purified through distillation or recrystallization techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Piperidine-1,4-diethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form piperidine derivatives with different substitution patterns.

    Substitution: The ethanol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Alkyl halides or sulfonates are often used as electrophiles in substitution reactions.

Major Products Formed: The major products formed from these reactions include piperidine derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Piperidine-1,4-diethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme mechanisms and as a precursor for biologically active molecules.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of piperidine-1,4-diethanol and its derivatives involves interactions with various molecular targets. For instance, in medicinal chemistry, these compounds can bind to specific receptors or enzymes, modulating their activity. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Piperidine-1,4-diethanol can be compared with other similar compounds, such as:

    Piperidine: A simpler structure with a single nitrogen atom in a six-membered ring.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

    Morpholine: Features an oxygen atom in the ring structure.

Uniqueness: this compound is unique due to the presence of two ethanol groups, which provide additional functionalization options and enhance its versatility in chemical synthesis and applications.

Conclusion

This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a useful building block for synthesizing various derivatives with potential therapeutic and industrial uses. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and development.

Properties

IUPAC Name

2-[1-(2-hydroxyethyl)piperidin-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c11-7-3-9-1-4-10(5-2-9)6-8-12/h9,11-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUUJRJXBDQPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198339
Record name Piperidine-1,4-diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50325-75-2
Record name 1,4-Piperidinediethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50325-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine-1,4-diethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050325752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine-1,4-diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-1,4-diethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,4-Piperidinediethanol
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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